L-(+)-Abrine
Description
Significance of Abrine as a Ribosome-Inactivating Protein (RIP) Type II in Biochemical Studies
Abrine is classified as a Type II ribosome-inactivating protein (RIP), a group of toxins known for their ability to halt protein synthesis in eukaryotic cells. wikipedia.orgnih.gov This characteristic makes abrine a subject of intense biochemical investigation. Its structure is a heterodimer, composed of an A-chain and a B-chain linked by a disulfide bond. ebi.ac.uknih.govresearchgate.net
The B-chain is a lectin, meaning it can bind to specific carbohydrate structures (galactosyl moieties) on the surface of cells. wikipedia.orguniprot.org This binding facilitates the entry of the entire abrine molecule into the cell through a process called endocytosis. wikipedia.orgresearchgate.net Once inside the cell, the disulfide bond is cleaved, releasing the A-chain. nih.govwikipedia.org
The A-chain possesses N-glycosidase activity, which is the crux of its toxicity. nih.govebi.ac.uknih.gov It specifically targets the 28S rRNA within the large (60S) ribosomal subunit. ebi.ac.ukuniprot.orgnih.gov The A-chain cleaves a crucial adenine (B156593) base (A4324) from a highly conserved region known as the sarcin-ricin loop. ebi.ac.ukuniprot.org This single modification irreversibly inactivates the ribosome, preventing it from binding to elongation factors and thereby terminating protein synthesis, which ultimately leads to cell death. ebi.ac.uknih.govresearchgate.net The potent and specific nature of this mechanism makes abrine a valuable tool for researchers studying the intricacies of ribosomal function and protein translation.
Table 1: Key Characteristics of Abrine
| Characteristic | Description |
|---|---|
| Classification | Type II Ribosome-Inactivating Protein (RIP) wikipedia.orgwikipedia.org |
| Structure | Heterodimer of an A-chain and a B-chain linked by a disulfide bond. ebi.ac.uknih.gov |
| A-Chain Function | N-glycosidase activity; cleaves adenine from 28S rRNA. ebi.ac.uknih.govuniprot.org |
| B-Chain Function | Lectin; binds to galactose-containing receptors on the cell surface. nih.govuniprot.org |
| Mechanism of Action | Inhibition of protein synthesis leading to cell death. ebi.ac.ukwikipedia.org |
Classification and Origin of Abrine within the Fabaceae Family (Abrus precatorius)
Abrine is exclusively produced by the rosary pea or jequirity bean plant, Abrus precatorius. wikipedia.orgwikipedia.org This slender, perennial climbing plant is a member of the Fabaceae (bean) family. wikipedia.orgmdpi.comgbif.org A. precatorius is native to Asia and Australia but has become widely distributed in tropical and subtropical regions around the world. gbif.orgjddtonline.info
The plant is well-known for its distinctive seeds, which are typically bright red with a black spot at the point of attachment. jchemrev.com These seeds contain approximately 0.08% abrine by weight. wikipedia.org It is important to note that the hard seed coat must be broken for the toxin to be released. wikipedia.org The plant produces several isoforms of abrine (abrin-a, -b, -c, and -d) and a related, less toxic protein called Abrus precatorius agglutinin (APA). mdpi.comnih.gov
Table 2: Botanical Classification of the Source of Abrine
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Plantae |
| Family | Fabaceae mdpi.comgbif.org |
| Genus | Abrus |
| Species | Abrus precatorius wikipedia.org |
| Common Names | Rosary Pea, Jequirity Bean, Crab's Eye mdpi.comgbif.org |
Evolution of Abrine Research in Contemporary Biological Science
Historically, the toxic properties of Abrus precatorius seeds have been known for centuries. nih.govresearchgate.net However, modern scientific inquiry into abrine began with the broader study of toxic plant proteins like ricin. nih.gov Early research focused on isolating and characterizing the toxin and understanding its fundamental mechanism of action. researchgate.net
Contemporary research has evolved to explore more nuanced aspects of abrine's biology. Scientists are investigating the precise molecular interactions between the abrine B-chain and cell surface receptors, as well as the intracellular trafficking pathways the toxin follows after endocytosis. nih.gov There is also significant interest in the subtle differences between the various abrine isoforms and the related agglutinin. nih.gov
Furthermore, the potent cell-killing ability of abrine has led to investigations into its potential therapeutic applications, particularly in the development of immunotoxins. researchgate.net These are hybrid molecules where the toxic A-chain of abrine is linked to an antibody that specifically targets cancer cells. researchgate.net Additionally, the development of sensitive and specific detection methods for abrine is an active area of research, driven by its potential as a biothreat agent. mdpi.comnih.gov The study of L-abrine (N-methyl-L-tryptophan), a stable small molecule also found in the seeds, is being explored as a reliable biomarker for abrine exposure. nih.govnih.govresearchgate.net This ongoing research continues to shed light on the complex biochemistry of abrine and its interactions with living systems.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-31-8 | |
| Record name | N-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P57TWL22IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architecture and Structural Biology of Abrine
Heterodimeric Protein Complex: A-Chain and B-Chain Structural Organization
Abrine is a heterodimeric glycoprotein with a total molecular weight of approximately 60 to 67 kDa. mdpi.comnih.gov It is composed of two distinct polypeptide chains, the A-chain and the B-chain, which are structurally and functionally different. nih.govresearchgate.net
The A-chain (ABA) is the enzymatic component, weighing about 30 kDa. researchgate.netnih.gov It functions as an RNA N-glycosidase, responsible for the toxin's cytotoxic effect. nih.govuniprot.org This chain catalytically inactivates the 60S ribosomal subunit in eukaryotic cells by cleaving the N-glycosidic bond of a specific adenine (B156593) residue (A4324) in the 28S rRNA. uniprot.orgnih.gov This irreversible action halts protein synthesis, ultimately leading to cell death. nih.govresearchgate.net
Disulfide Bond Linkage and its Functional Implications within the Abrine Heterodimer
The A-chain and B-chain of the abrine molecule are covalently linked by a single interchain disulfide bond. researchgate.netresearchgate.net Structural studies of abrin-a have identified this bond as forming between the Cys-247 residue of the A-chain and the Cys-8 residue of the B-chain. researchgate.net
This disulfide bridge is functionally critical for the toxicity of abrine. It holds the catalytic A-chain and the cell-binding B-chain together, allowing the entire heterodimer to be internalized into the host cell. researchgate.net Once inside the cell's cytosol, the disulfide bond must be cleaved. This reduction event separates the A-chain from the B-chain, releasing the A-chain to interact with the ribosome and carry out its enzymatic function. nih.gov Without this cleavage, the A-chain would remain tethered to the B-chain and unable to reach its ribosomal target, rendering the toxin inactive. nih.gov
Structural Characterization of Abrine Isoforms (e.g., Abrin-a, Abrin-b, Abrin-c, Abrin-d)
Four distinct isoforms of abrine have been isolated from the seeds of Abrus precatorius: abrin-a, abrin-b, abrin-c, and abrin-d. nih.govnih.gov These isoforms share a high degree of amino acid sequence similarity (around 78%) and have molecular masses in the range of 63–67 kDa. mdpi.comnih.gov
Table 1: Properties of Abrine Isoforms
| Isoform | Molecular Mass (approx.) | Key Characteristics |
|---|---|---|
| Abrin-a | 63-67 kDa | Considered the most toxic isoform. nih.gov |
| Abrin-b | 63-67 kDa | Exhibits weaker lectin activity compared to abrin-a. nih.gov |
| Abrin-c | 63-67 kDa | Shares high sequence similarity with other isoforms. nih.gov |
| Abrin-d | 63-67 kDa | Also highly toxic, similar in potency to abrin-a. nih.gov |
Advanced Structural Determination Methodologies in Abrine Research
X-ray Crystallography Studies of Abrin-a and Related Structures
Subsequent crystallographic studies have provided even higher resolution data. A 2019 study reported the crystal structure of the recombinant abrin (B1169949) A-chain (ABA) at a resolution of 1.30 Å. rcsb.org These high-resolution structures have been instrumental in identifying the precise locations of active site residues, mapping antibody binding sites (epitopes), and understanding how the toxin interacts with substrate analogs. rcsb.orgpdbj.org
Table 2: Crystallographic Data for Abrin-a Structures
| PDB ID | Molecule | Resolution (Å) | Method | Year Deposited |
|---|---|---|---|---|
| 1ABR | Abrin-a | 2.14 | X-RAY DIFFRACTION | 1994 |
| 5Z37 | Abrin A chain (Recombinant) | 1.30 | X-RAY DIFFRACTION | 2018 |
Cryo-Electron Microscopy (Cryo-EM) Applications in Abrine Structural Elucidation
While X-ray crystallography has been the primary method for determining abrine's static structure, cryo-electron microscopy (Cryo-EM) offers a powerful approach for studying its dynamic interactions with large cellular components like the ribosome. Cryo-EM allows for the structural determination of macromolecules in a near-native, hydrated state. Although specific Cryo-EM studies focused solely on the complete abrine toxin are not as prevalent as crystallographic studies, the technique has been successfully applied to other type II RIPs, such as Shiga toxin. A 2022 Cryo-EM study determined the structure of the Shiga toxin 2 in complex with the ribosomal P-stalk, revealing key insights into how these toxins are recruited to the ribosome. researchgate.net This research provides a framework and demonstrates the potential of Cryo-EM to capture the abrine-ribosome complex in action, elucidating the dynamics of toxin loading and catalysis which are difficult to observe using other methods.
Identification and Functional Role of Active Site Residues within the A-Chain
The enzymatic activity of the abrine A-chain is dependent on a cluster of highly conserved amino acid residues within its active site cleft. researchgate.net Structural and mutagenesis studies have identified several key residues essential for catalysis and substrate binding. researchgate.netnih.gov
The invariant active site residues in abrin-a include Tyr74, Tyr113, Glu164, Arg167, and Trp198 . researchgate.netresearchgate.net
Glu164 and Arg167 are considered essential for the catalytic mechanism of depurination. researchgate.net Site-directed mutagenesis studies, where Glu164 was changed to Glutamine (E164Q), resulted in a dramatic decrease in the A-chain's ability to inhibit protein synthesis, confirming its direct role in catalysis. nih.gov
Tyr74, Tyr113, and Trp198 are primarily involved in substrate binding and recognition. nih.gov Mutations of these residues significantly increased the Michaelis constant (Km), indicating a reduced affinity for the substrate. nih.gov
Trp198 also plays a crucial structural role, as its mutation not only affected substrate binding but also led to significant conformational changes and prevented the reassociation of the A-chain with the B-chain. nih.gov
These residues, along with two crucial water molecules located in the active site, work in concert to hydrolyze the N-glycosidic bond of the target adenine on the 28S rRNA. rcsb.orgnih.gov
Table 3: Key Active Site Residues of Abrine A-Chain (Abrin-a)
| Residue | Primary Functional Role | Reference |
|---|---|---|
| Tyr74 | Substrate Binding | nih.gov |
| Tyr113 | Substrate Binding | nih.gov |
| Glu164 | Catalysis | researchgate.netnih.gov |
| Arg167 | Catalysis | researchgate.net |
| Trp198 | Substrate Binding, Structural Integrity | nih.gov |
Glycosylation Analysis of the B-Chain and its Influence on Molecular Conformation
The B-chain of abrin, a galactose-specific lectin, plays a crucial role in the toxin's mechanism by binding to glycoproteins on the cell surface, which facilitates the entry of the entire toxin into the cell. uniprot.orgnih.gov This binding capability is significantly influenced by its glycosylation state. The covalent attachment of sugar molecules, or glycans, to the protein backbone can affect its folding, stability, and interaction with other molecules.
Detailed analysis of abrin's N-glycosylation profile has revealed specific and conserved patterns, particularly within the B-chain. Across all known isoforms of abrin (a, b, c, and d), the B-chain possesses three conserved N-glycosylation motifs located at asparagine (N) residues N100, N140, and N141. nih.gov However, research indicates that not all of these potential sites are actually glycosylated. Specifically, the site at N141 has been found to be non-glycosylated. nih.govmdpi.com
The glycans attached to the B-chain are predominantly of the oligomannosidic type, which contrasts with the paucimannosidic glycans found on the abrin A-chain. nih.govmdpi.com This difference highlights a substantial variation in glycan structures between the two chains of the heterodimeric toxin. nih.gov
Further investigation into the specific glycosylation sites on the B-chain reveals additional heterogeneity:
At position N100 , the glycans are consistently oligomannosidic and notably lack xylose. nih.govmdpi.com
At position N140 , the glycosylation is more varied, featuring heterogeneous oligomannosidic structures that may or may not include xylose. nih.govmdpi.com In fact, xylose is present in about half of the glycans at this site. nih.govmdpi.com The most prevalent glycan forms identified at N140 are M4X, M5, and M6, indicating a core structure with four to six mannose residues, with "X" denoting the presence of xylose. mdpi.com
While the precise influence of these specific glycan structures on the three-dimensional conformation of the B-chain requires further elucidation, the presence of these hydrophilic sugar moieties on the protein surface is critical for its biological function. The glycosylation directly impacts the lectin activity of the B-chain, mediating its binding to cell surface receptors and thereby initiating the process of cellular intoxication. nih.gov The specific composition and structure of these N-glycans are therefore integral to the molecular architecture that underpins abrin's potent toxicity.
Detailed Glycosylation Profile of Abrin B-Chain
Common N-Glycans at Position N140 of Abrin B-Chain
Elucidation of Abrine S Molecular Mechanisms of Action
Ribosome Inactivation and Eukaryotic Protein Synthesis Inhibition
The primary mechanism by which abrine exerts its toxicity is the catalytic inactivation of ribosomes, leading to a complete cessation of protein synthesis in eukaryotic cells ontosight.aiwikipedia.orgnih.govwhiterose.ac.uk. This critical function is attributed to the A-chain of the abrine holotoxin ontosight.ainih.gov.
The A-chain of abrine possesses RNA N-glycosidase activity, classified under EC 3.2.2.22 nih.govwikipedia.orgqmul.ac.ukwikipedia.org. This enzymatic activity specifically targets the 28S ribosomal RNA (rRNA), a crucial component of the large 60S ribosomal subunit in eukaryotes wikipedia.orgwhiterose.ac.ukqmul.ac.ukwikipedia.orgsemanticscholar.org. The N-glycosidase action involves the hydrolysis of a specific N-glycosidic bond within the rRNA molecule qmul.ac.ukwikipedia.org.
The RNA N-glycosidase activity of abrine's A-chain leads to the site-specific depurination of a single adenine (B156593) residue within the 28S rRNA ontosight.aiwikipedia.orgwhiterose.ac.ukresearchgate.netmdpi.comresearchgate.net. This critical adenine is identified as A4324 in rat 28S rRNA, or its corresponding residue in other eukaryotic species qmul.ac.ukwikipedia.orgsemanticscholar.orgebi.ac.ukgenome.jp. This depurination event occurs within a highly conserved region of the rRNA known as the alpha-sarcin/ricin loop (SRL) wikipedia.orgwhiterose.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govd-nb.info. The SRL forms a stem-loop structure located on the surface of the large ribosomal subunit and is indispensable for proper ribosome function researchgate.netmdpi.comd-nb.info. The removal of this adenine creates an abasic site, fundamentally altering the SRL's structure researchgate.netd-nb.info.
The integrity of the alpha-sarcin/ricin loop is vital for the proper binding and function of elongation factors during protein synthesis researchgate.netnih.govd-nb.info. The site-specific depurination catalyzed by abrine's A-chain directly interferes with the interaction of elongation factors with the ribosome researchgate.netnih.govd-nb.info. Research indicates that elongation factor 2 (eEF2), which is responsible for the translocation of peptidyl-tRNA and mRNA, can protect the target site for abrin's A-chain when bound to the ribosome, suggesting a direct interference with eEF2's function nih.govembopress.orgebi.ac.uk. This disruption effectively blocks the protein synthesis elongation cycle, leading to the irreversible incapacitation of the ribosome and ultimately, cell death ontosight.airesearchgate.netnih.govbiosynth.com.
Cellular Entry Mechanisms Mediated by the B-Chain
For abrine to exert its intracellular effects, it must first gain entry into the host cell. This crucial step is mediated by the B-chain of the toxin, which acts as a haptomer, facilitating the binding and internalization process ontosight.ainih.govwikipedia.orgwikipedia.orgnih.gov.
The B-chain of abrine is characterized by its galactose-specific lectin properties nih.govwikipedia.orgnih.gov. Lectins are proteins that possess at least one non-catalytic domain capable of reversibly binding to specific mono- or oligosaccharides tcichemicals.comscielo.br. The abrine B-chain specifically recognizes and binds to galactosyl moieties present on cell surface glycoproteins and glycolipids wikipedia.orgwikipedia.orgtcichemicals.comscielo.brnih.govresearchgate.net. This binding interaction allows the abrine molecule to anchor itself to the cell surface, initiating the process of cellular uptake wikipedia.org.
Following the initial binding to cell surface receptors via its B-chain, abrine is internalized into the cell through receptor-mediated endocytosis wikipedia.orgwikipedia.orgnih.gov. This is a multi-step intracellular process wikipedia.org. Receptor-mediated endocytosis is a highly specific cellular process where external macromolecules (ligands) bind to specific receptor proteins on the cell surface thermofisher.comebi.ac.uk. The plasma membrane region containing the receptor-ligand complex then undergoes endocytosis, typically forming clathrin-coated pits and vesicles, which internalize the complex thermofisher.comebi.ac.uknih.gov. Once internalized, the abrine toxin is transported to the endoplasmic reticulum (ER), where its A-chain can be released to exert its inhibitory effect on protein synthesis wikipedia.org.
Advanced Methodologies for Abrine Detection and Analytical Research
Biomarker-Based Detection Strategies: L-Abrine as a Specific Indicator of Exposure
L-Abrine (N-methyl-L-tryptophan), a low molecular weight substance (218 Da), is a specific compound found in Abrus precatorius seeds alongside the toxic protein abrin (B1169949) and A. precatorius agglutinin (APA). Its presence is considered a reliable and specific indicator of exposure to Abrus precatorius and, consequently, to abrin nih.govnih.govncats.iooup.comncats.io. L-Abrine concentrations in A. precatorius seeds typically range from 0.5% to 1.0% (dry weight), which is generally higher than the abrin concentrations (0.075% to 0.75%) found in the same seeds nih.govoup.com.
L-Abrine is particularly valuable as a biomarker because it can survive metabolism in significant amounts, making it detectable in human urine medchemexpress.comarctomsci.com. This allows for non-invasive sampling to investigate exposure to the toxin researchgate.net. Studies have shown that L-abrine can be reliably detected in urine within the first 24 hours after exposure muhn.edu.cn. However, its detection time in the body can vary significantly depending on the route of abrin entry muhn.edu.cn.
Table 1: Key Characteristics of L-Abrine as a Biomarker
| Characteristic | Description | Source |
| Compound Name | L-Abrine (N-methyl-L-tryptophan) | nih.govnih.gov |
| Molecular Weight | 218 Da | nih.govresearchgate.net |
| Specificity | Found only in Abrus genus plants; specific indicator for Abrin exposure | nih.govoup.comncats.io |
| Detection Matrix | Urine, blood, food matrices | nih.govoup.commedchemexpress.comresearchgate.netwilddata.cn |
| Detection Window (Urine) | Primarily within the first 24 hours post-exposure | oup.commuhn.edu.cn |
| Advantages | Non-invasive sampling, survives metabolism, easier to handle than toxins, better quantitation sensitivity with LC-MS/MS for small molecules | medchemexpress.comresearchgate.net |
Mass Spectrometry Techniques in Abrine Research
Mass spectrometry (MS) techniques play a pivotal role in the unambiguous identification and quantification of abrine and its related compounds due to their high sensitivity and specificity.
HPLC-MS/MS is a widely employed technique for the precise quantification of abrine and its isoforms in complex matrices such as milk and plasma wilddata.cnmdpi.comnih.gov. This method often involves the generation of specific peptides from abrin isoforms through tryptic digestion, followed by their analysis using HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode mdpi.com.
For instance, a method for the quantification of abrin and its isoforms in milk and plasma involved acetonitrile (B52724) (ACN)- and ultrasound-assisted on-bead trypsin digestion coupled with HPLC-MS/MS mdpi.com. This approach significantly shortened the digestion time from 90 minutes to 30 minutes mdpi.com. Quantification limits for abrin isoforms ranged from 1.0 to 9.4 ng/mL mdpi.com. In another study, a quantitative HPLC-MS/MS method was developed for the simultaneous monitoring of ricinine (B1680626) and abrine in human blood matrices, detecting abrine from 5.00 to 500 ng/mL wilddata.cnnih.gov.
Table 2: HPLC-MS/MS Quantification Parameters for Abrine
| Matrix | Analyte | Quantification Range | Limit of Quantification (LOQ) | Coefficient of Determination (R²) | Source |
| Milk, Plasma | Abrin isoforms | N/A | 1.0-9.4 ng/mL | N/A | mdpi.com |
| Human Plasma | Abrine | 5.00-500 ng/mL | 5.00 ng/mL | 0.996 ± 0.003 (n=22) | wilddata.cnnih.gov |
| Human Urine | L-Abrine | 0.50 µg/L (500 ng/L) | 0.50 µg/L | 0.990 (r²) | researchgate.net |
LC-MS is instrumental in the identification of bioactive compounds, including abrine, by separating complex mixtures and then analyzing their mass-to-charge ratios. For abrine, LC-MS/MS analysis has been developed as a quantitative method to detect abrine as an alkaloid marker of abrin contamination in beverage samples acs.org. This method utilizes fragmentation of m/z 219.2 to product ion m/z 188.2 for abrine quantitation acs.org. The method detection limit was reported as 0.025 µg/mL, with a quantification limit of 0.05 µg/mL acs.org. Recoveries from various beverages ranged from 88% to 111% using solid-phase extraction (SPE) acs.org.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for determining the molecular formula and molecular weight of compounds like abrine. For abrine, ESI-MS in positive ion mode has been used to determine its molecular weight and confirm its molecular formula. For example, abrine (C₁₂H₁₄N₂O₂) has a molecular weight of 218 Da, and its ESI-MS m/z (positive) showed a [M+H]⁺ ion at 219.1341, confirming the molecular weight of 218 m/z aip.org. ESI-MS is also utilized in LC-MS/MS methods for L-abrine, where protonated molecular ions are formed via electrospray ionization in a triple-quadrupole mass spectrometer for quantification via multiple reaction monitoring oup.com.
Immunological Detection Methods for Abrin Protein
Immunological assays offer sensitive and relatively rapid detection of the abrin protein, often utilizing specific antibodies to capture and detect the toxin.
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of abrin detection, particularly sandwich ELISAs, which offer high sensitivity and can work effectively with complex matrices such as beverages or foods nih.govtetracore.comacs.orgmdpi.com. The development and optimization of ELISAs for abrin focus on generating highly specific monoclonal antibodies (mAbs) against abrin and related proteins like Abrus precatorius agglutinin (APA) nih.govmdpi.com.
Several ELISA configurations have been developed, including polyclonal-monoclonal (poly-mono) and polyclonal-polyclonal (poly-poly) sandwich ELISAs tetracore.com. Optimized poly-mono ELISAs have utilized polyclonal capture antibodies (e.g., 20 µg/mL) and monoclonal detector antibodies (e.g., 2.5 µg/mL) tetracore.com. Limits of detection (LODs) for abrin in buffer typically range from 0.1 to 0.5 ng/mL tetracore.comnih.govtetracore.com. In complex food matrices, ELISA LODs can range from 0.5 to 10 ng/mL, or up to 20 ng/mL depending on the assay configuration and matrix tetracore.comtetracore.commorressier.com.
Recent advancements include the development of ELISAs capable of detecting a mixture of abrin isoforms and agglutinins, with some assays specifically designed to detect intact abrin holotoxin (requiring both A- and B-chains for detection) nih.gov. For example, a sandwich ELISA using B-chain specific mAb Abrin-3 for capture and A-chain specific mAb Abrin-2 as a detector achieved a detection limit of 1 ng/mL for abrin holotoxin in phosphate-buffered saline, nonfat milk, and whole milk nih.gov.
Table 3: ELISA Performance for Abrin Detection
| ELISA Type | Capture Antibody | Detector Antibody | LOD (Buffer) | LOD (Complex Matrices) | Source |
| Sandwich ELISA | Polyclonal | Monoclonal | 0.1-0.5 ng/mL | 0.5-10 ng/mL (food) | tetracore.comtetracore.com |
| Sandwich ELISA | mAb Abrin-3 (B-chain specific) | Biotinylated mAb Abrin-2 (A-chain specific) | 1 ng/mL | 1 ng/mL (milk) | nih.gov |
| Sandwich ELISA | mAb AP430 | Biotinylated mAb AP3202 | 22 pg/mL | N/A | nih.govmdpi.com |
Mechanistic Toxicological Research of Abrine
Comparative Toxicological Mechanisms of Abrine with Other Ribosome-Inactivating Proteins (e.g., Ricin)
Abrine, like ricin, is a type 2 ribosome-inactivating protein (RIP). These toxins share a remarkably similar heterodimeric structure, consisting of an enzymatically active A-chain linked by a disulfide bond to a cell-binding B-chain. researchgate.netresearchgate.net The toxic mechanisms of abrine and ricin are fundamentally alike, revolving around the cessation of protein synthesis, which ultimately leads to cell death. researchgate.netstorymd.com
The process begins with the B-chain of the toxin binding to galactose-containing glycoproteins and glycolipids on the cell surface. muhn.edu.cn This binding facilitates the entry of the entire toxin molecule into the cell through endocytosis. muhn.edu.cnnih.gov Once inside the cell, the A-chain is translocated from the endosome into the cytosol. It is in the cytosol that the A-chain exerts its catalytic activity.
The A-chain of both abrine and ricin functions as an N-glycosidase. muhn.edu.cnnih.gov It specifically targets and removes a single adenine (B156593) base (A4324 in rat liver 28S rRNA) from a highly conserved loop in the large ribosomal RNA, known as the sarcin-ricin loop. muhn.edu.cn This depurination event irreversibly inactivates the ribosome, rendering it incapable of binding to elongation factors. Consequently, protein synthesis is halted, leading to cellular demise. muhn.edu.cn
While the core mechanism is identical, subtle differences exist. For instance, the B-chain of abrine has a 60% amino acid residue identity with ricin's B-chain, and both possess two highly conserved saccharide-binding sites. researchgate.net The A-chain of abrine is composed of 251 amino acid residues, slightly fewer than ricin's 267. researchgate.net Despite these minor structural variations, in vitro studies have suggested that abrine may be an even more potent inhibitor of ribosome function than ricin. researchgate.net
Table 1: Comparison of Abrine and Ricin Toxicological Properties
| Feature | Abrine | Ricin |
| Toxin Type | Type 2 Ribosome-Inactivating Protein (RIP) | Type 2 Ribosome-Inactivating Protein (RIP) |
| Structure | Heterodimer (A-chain and B-chain) | Heterodimer (A-chain and B-chain) |
| A-Chain Function | N-glycosidase, depurinates rRNA | N-glycosidase, depurinates rRNA |
| B-Chain Function | Binds to cell surface galactose residues | Binds to cell surface galactose residues |
| Mechanism of Cell Death | Inhibition of protein synthesis | Inhibition of protein synthesis |
| Molecular Weight | Approximately 60-65 kDa muhn.edu.cn | Approximately 65 kDa nih.gov |
| A-Chain Amino Acids | 251 residues researchgate.net | 267 residues researchgate.net |
| B-Chain Homology | 60% identity with ricin B-chain researchgate.netnih.gov | N/A |
Cellular and Organ-Level Toxicopathologic Effects
Abrine exposure leads to significant damage to endothelial cells, the thin layer of cells lining blood vessels. This damage is a critical factor in the development of vascular leak syndrome, a condition characterized by the leakage of fluid and proteins from the blood vessels into the surrounding tissues.
The precise mechanisms underlying abrine-induced endothelial cell injury are multifaceted. The toxin's primary action of inhibiting protein synthesis disrupts normal cellular functions, leading to cell stress and eventual death. muhn.edu.cn This widespread cell death compromises the integrity of the endothelial barrier.
Endothelial dysfunction is a key initiator of various vascular diseases. nih.gov Injury to these cells can increase vascular permeability, leading to tissue edema and inflammation. nih.gov In systemic inflammation, a widespread compromise of the endothelial barrier can lead to significant fluid shifts and hypotension, characteristic of capillary leak syndrome. nih.gov Pro-inflammatory cytokines, which can be released during endothelial cell activation, can further exacerbate this process by enhancing the expression of adhesion molecules and recruiting inflammatory cells. mdpi.com
The disruption of the endothelial barrier allows for the extravasation of fluids and macromolecules, contributing to the systemic organ failure observed in severe abrine poisoning. The resulting hypovolemia and edema can lead to circulatory collapse and death.
The inhibition of protein synthesis by abrine has widespread consequences, leading to pathological changes in various tissues and organs. The severity and nature of these changes depend on the route and extent of exposure.
Upon entering the bloodstream, abrine is rapidly distributed to various organs. muhn.edu.cn The liver has been identified as the organ with the highest concentration of abrin (B1169949), followed by the blood, lungs, spleen, kidneys, and heart. muhn.edu.cn
Ingested abrine can cause severe gastrointestinal distress, including vomiting and diarrhea. storymd.com Pathological examination may reveal ulcerations and hemorrhages in the gastric and intestinal mucosa. storymd.com Inhalation of abrine can lead to severe respiratory distress, with pathological findings including pulmonary edema. storymd.com
At the cellular level, the morphological changes resulting from abrine-induced injury become apparent over time. youtube.com Initially, cells may exhibit cloudy swelling or cellular edema due to an influx of water. youtube.com This is a consequence of membrane dysfunction caused by the disruption of energy metabolism. youtube.com As the injury progresses, more severe changes can be observed, including nuclear alterations such as chromatin condensation. youtube.com Ultimately, widespread cell death occurs, leading to tissue necrosis and organ failure.
Influence of Environmental Factors on Abrine Stability and Toxicological Activity (Mechanistic Study)
The stability and, consequently, the toxicological activity of abrine can be influenced by environmental factors such as temperature and pH. Understanding these influences is crucial for assessing its potential as a biothreat agent and for developing decontamination strategies.
Studies have shown that abrine is relatively heat-stable. nih.govresearchgate.net However, its toxicity can be abrogated at higher temperatures. Research indicates that exposing abrine to temperatures of 74°C or higher can completely eliminate its toxic effects in both cell culture and animal models. nih.govresearchgate.netnih.gov
This suggests that high temperatures primarily affect the functional integrity of the B-chain, which is responsible for binding to cellular receptors. nih.govresearchgate.netnih.gov By compromising the B-chain's ability to attach to cells, the toxin is unable to enter and exert its cytotoxic effects, even if the A-chain remains partially active. A 30% reduction in cytotoxicity was observed in a cell culture model when abrine was treated at 63°C, which was also reflected in a slight delay in the time-to-death in a mouse bioassay. nih.govresearchgate.netnih.gov
Table 2: Effect of Temperature on Abrine's Translational Inhibition
| Treatment Temperature (°C) for 3 min | Translational Inhibition (%) |
| No Heat Treatment | ~84.5% nih.gov |
| 63°C | ~80.43% nih.gov |
| 85°C | ~42.8% nih.gov |
| 99°C | ~19.55% nih.gov |
Data from a cell-free translation assay.
In contrast to its sensitivity to high temperatures, abrine demonstrates remarkable stability across a wide range of pH values. nih.gov Studies have shown that treating abrine with solutions ranging from pH 2.0 to 9.0 does not significantly impact its ability to inhibit protein synthesis in a cell-free system, its cytotoxicity in cell culture, or its lethality in animal models. nih.gov
This high degree of pH stability has significant implications for the toxin's bioavailability. It suggests that abrine can remain active and toxic even in the acidic environment of the stomach if ingested, and in various other environmental conditions. The only statistically significant change observed was a shortened time-to-death in mice when abrine was treated at pH 3.0 compared to pH 7.0. nih.gov This resilience underscores the potential hazard of abrine as a contaminant in food and water supplies.
Exploration of Abrine S Therapeutic and Biotechnological Potential
Anti-Inflammatory and Antioxidant Research Pathways of Abrine and its Components
Research into Abrus precatorius, the plant source of abrine, has revealed the presence of various bioactive compounds, including abrine itself, flavonoids, and polyphenols, which contribute to its notable anti-inflammatory and antioxidant properties. wikipedia.orgresearchgate.net Abrine has demonstrated potent antioxidative capabilities, suggesting its role in mitigating oxidative stress within biological systems. spandidos-publications.com
Studies on the ethyl acetate (B1210297) fraction derived from Abrus cantoniensis, which contains abrine, have shown strong cellular antioxidant activity. This fraction exhibited comparable ABTS radical cation scavenging activities and reducing power when compared to established commercial antioxidants such as BHT and Trolox. nih.govmdpi.com These findings underscore the potential of abrine and its associated plant extracts as natural sources for anti-inflammatory and antioxidant agents, opening pathways for further investigation into their therapeutic applications in conditions characterized by oxidative damage and inflammation.
Cancer Therapy Research and Mechanistic Insights
Abrine has shown promising potential in cancer therapy research, attributed to its selective cytotoxicity towards neoplastic cells and its immunomodulatory properties.
Selective Cytotoxicity to Neoplastic Cells
Abrine exhibits selective cytotoxicity against a range of human cancer cell lines, including MCF-7, Hep3B, HepG2, SMMC-7721, and A549. nih.govmdpi.comnih.gov This selectivity is a critical characteristic for potential anti-cancer agents, as it suggests the ability to target cancerous cells while minimizing harm to healthy ones. Experimental studies have demonstrated that abrine can induce cell cycle arrest, specifically at the G2/M phase, and trigger apoptosis (programmed cell death) in these cancer cell lines. nih.govmdpi.com Both in silico (computational) and in vitro (laboratory) investigations have consistently supported its antiproliferative activity. nih.gov Furthermore, abrine has been shown to inhibit the growth of liver tumors both in vitro and in vivo, indicating its potential efficacy in preclinical models of hepatocellular carcinoma (HCC). xiahepublishing.com
Immunomodulatory Properties in Anti-Tumor Responses (e.g., NK-cell activation)
Beyond direct cytotoxicity, abrine demonstrates significant immunomodulatory properties that contribute to its anti-tumor effects. It functions as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme frequently overexpressed in tumor microenvironments that promotes immune escape by regulating T cell-associated immune responses and activating immunosuppressive cells. spandidos-publications.comacs.orgacs.orgnih.gov
By inhibiting IDO1, abrine effectively suppresses tumor immune escape and enhances the efficacy of anti-PD-1 antibody immunotherapy in hepatocellular carcinoma (HCC) models. spandidos-publications.comxiahepublishing.comacs.orgacs.orgnih.gov Its mechanistic actions include the regulation of the JAK1-STAT1 signaling pathway, a reduction in the expression of immune checkpoint molecules such as PD-L1 and CD47, and an enhancement of macrophage phagocytosis. xiahepublishing.comacs.orgnih.gov Moreover, abrine promotes robust anti-tumor immune responses by increasing the infiltration and activity of CD4+ and CD8+ T cells, while simultaneously down-regulating the presence of Foxp3+ Treg cells, which are known to suppress immune responses. xiahepublishing.comacs.org
Arthritis Alleviation Research and Computational Approaches
Abrus precatorius has a long-standing history in traditional medicine for treating various inflammatory conditions, including arthritis. Contemporary research is now exploring the therapeutic potential of its components, including abrine, for arthritis alleviation through advanced computational and experimental approaches. researchgate.netresearchgate.net
Molecular Docking Simulations with Rheumatoid Arthritis (RA) Associated Targets (e.g., TNF, IL-6, MMP-1, COX-2, NF-κB, JAKs)
Recent computational studies, specifically molecular docking simulations, have investigated the interactions of abrine with key protein targets associated with rheumatoid arthritis (RA). These simulations have revealed strong binding affinities between abrine and several inflammatory mediators, suggesting potential mechanisms for its therapeutic effects in RA. researchgate.netresearchgate.net
Molecular Docking Results of Abrine with RA-Associated Targets researchgate.net
| Protein Target | PDB ID | Docking Score (kcal/mol) |
| Tumor Necrosis Factor (TNF) | 2AZ5 | -6.8 |
| Matrix Metalloproteinase-1 (MMP-1) | 4AUO | -7.0 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -6.6 |
Beyond these specific targets, abrine has also shown strong binding affinities in molecular docking simulations with other critical RA-associated targets, including Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-κB), and Janus Kinases (JAKs), indicating its broad potential in modulating inflammatory pathways relevant to arthritis. researchgate.netresearchgate.net The dysregulation of NF-κB and JAK-STAT pathways plays a prominent role in immune cell signaling and contributes significantly to the pathogenesis of RA. researchgate.net These computational insights provide a scientific foundation for the traditional uses of Abrus precatorius and highlight abrine as a promising candidate for further research and development in arthritis treatment.
Investigation of PIM2/VEGF Signaling Modulation in Chondrocytes for Osteoarthritis Treatment
Osteoarthritis (OA) is a prevalent joint disorder characterized by the progressive degradation of cartilage matrix and transformation of chondrocytes, significantly impacting patients' quality of life. The inflammatory aspects of OA are reflected in elevated levels of inflammatory mediators such as interleukin-1 beta (IL-1β) and vascular endothelial growth factor (VEGF) in synovial fluid and serum mdpi.com.
Recent research has investigated the effects of abrine on chondrocytes, the cells responsible for cartilage formation, in the context of osteoarthritis. Studies have demonstrated that abrine promotes cell proliferation and inhibits apoptosis in IL-1β-stimulated C28/I2 chondrocyte cells, a human transformed chondrocyte cell line nih.govdntb.gov.ua. This protective effect is mediated through the modulation of PIM2/VEGF signaling pathways nih.govdntb.gov.uaresearchgate.net.
Specifically, treatment with abrine led to a statistically significant decrease in the expression levels of both PIM2 and VEGF in IL-1β-stimulated C28/I2 cells (p < 0.05) nih.govresearchgate.net. Further investigations revealed that the overexpression of PIM2 induced cell proliferation and inhibited apoptosis in these chondrocytes, while the silencing of VEGF reversed these effects (p < 0.05) nih.govresearchgate.net. These findings suggest a critical role for the PIM2/VEGF axis in chondrocyte health and OA progression.
Beyond in vitro observations, abrine has also shown promise in in vivo models, preventing cartilage degradation in the anterior cruciate ligament transection (ACLT) model, which mimics osteoarthritis conditions nih.govresearchgate.net. The collective evidence indicates that PIM2 represents a potential drug target for OA, and abrine holds potential applicability as a therapeutic agent for the treatment of osteoarthritis nih.govresearchgate.net.
Potential in Bone Health Research: Modulation of Osteoblastogenesis and Osteoclastogenesis
Bone health is maintained through a continuous process known as bone remodeling, which involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts nih.govosteoporosis.foundationfrontiersin.org. Osteoclasts, derived from hematopoietic stem cells, are responsible for breaking down old or damaged bone, while osteoblasts, originating from mesenchymal stem cells, form new bone tissue by secreting osteoid matrix nih.govosteoporosis.foundationmdpi.com. Dysregulation of this intricate balance can lead to various skeletal diseases, including osteoporosis nih.govfrontiersin.org.
As of the current literature search, direct scientific evidence specifically detailing abrine's role in the modulation of osteoblastogenesis (the process of osteoblast formation) or osteoclastogenesis (the process of osteoclast formation) for bone health research was not identified. While there is extensive research on the mechanisms of bone remodeling and the potential of various compounds in influencing these processes, specific findings linking abrine directly to the regulation of osteoblast or osteoclast differentiation and function remain to be established in publicly available literature based on the conducted searches.
Development of Countermeasures: Mechanistic Research on Antidotes and Prophylaxis
Research into Neutralizing Antibodies and Passive Immunization Strategies
Neutralizing antibodies represent a promising avenue for abrine antitoxin therapy due to their specificity and effectiveness against biotoxin poisoning nih.gov. Passive immunization, which involves the transfer of specific antibodies to an unprotected individual, offers temporary protection against pathogens or toxins taylorandfrancis.comviamedica.pl.
Several monoclonal antibodies (mAbs) have been developed and studied for their ability to neutralize abrine. One such monoclonal antibody, D6F10, generated against the recombinant A chain of abrine (rABA), has demonstrated the ability to rescue cells from abrine toxicity and protect mice from lethal doses of the toxin nih.govplos.org. The neutralizing effect of D6F10 was initially attributed to its interference with abrine attachment to the cell surface nih.gov. However, further mechanistic studies revealed that D6F10 binds near the active site cleft of the abrine A chain, thereby blocking its enzymatic activity and rescuing protein synthesis inhibition plos.org. Interestingly, D6F10 did not prevent cell attachment of abrine, and its internalization with abrine into cells was observed, suggesting a potential intracellular mechanism of action plos.org.
Another high-affinity neutralizing monoclonal antibody, 10D8, has shown potent pre- and post-exposure protective effects against abrine-a (the most potent abrine isoform) and crude abrine extract in mice muhn.edu.cnnih.gov. Similar to D6F10, mAb 10D8 does not prevent the binding and internalization of abrine-a into cells but inhibits its enzymatic activity, thereby reducing protein synthesis inhibition nih.gov.
A novel humanized anti-abrine A chain antibody, S008, has also been developed, demonstrating high affinity and protective effects against abrine both in vitro and in vivo frontiersin.orgnih.gov. S008 was able to protect mice even when administered 6 hours after abrine exposure. Mechanistically, S008 did not inhibit the entry of abrine into cells, suggesting an intracellular blockade capacity against the toxin frontiersin.orgnih.gov.
These studies highlight the potential of neutralizing antibodies for passive immunization against abrine. The ability of these antibodies to either interfere with cell surface binding or, more notably, to act intracellularly by inhibiting the A chain's enzymatic activity, provides crucial insights for therapeutic development nih.govnih.govplos.orgnih.gov.
Table 1: Key Neutralizing Monoclonal Antibodies Against Abrine
| Antibody Name | Target Chain | Mechanism of Neutralization (Proposed) | Efficacy (In Vivo) |
| D6F10 | A chain | Blocks enzymatic activity, may interfere with cell attachment nih.govplos.org | Protected mice from lethal doses nih.govplos.org |
| 10D8 | A chain | Inhibits enzymatic activity nih.gov | Potent pre- and post-exposure protection in mice nih.gov |
| S008 | A chain | Intracellular blockade capacity frontiersin.orgnih.gov | Protected mice even 6 hours post-exposure frontiersin.orgnih.gov |
Active Immunization and Vaccine Development Studies
Active immunization aims to stimulate the host's immune system to produce a long-lasting protective response against abrine taylorandfrancis.com. The development of an effective vaccine is considered crucial for preventing abrine intoxication nih.gov.
Research in vaccine development for abrine has explored various strategies, primarily focusing on modified or truncated forms of the abrine toxin components to reduce toxicity while retaining immunogenicity. For instance, recombinant abrine A chain (rABA) or the weaker abrine B chain can induce anti-abrine antibody production frontiersin.orgnih.gov.
Studies have shown promising results with truncated abrine toxin A chain (tATA) fragments. Two such fragments, tATA1 (1-126) and tATA4 (1-188), expressed in Escherichia coli, demonstrated low or no toxic effects while largely retaining their immunogenicity nih.govnih.gov. Immunization of BALB/c mice with these fragments elicited protective efficacy against lethal abrine challenges. Specifically, tATA1 provided 80% protective efficacy against 5 × LD50 of abrine, while tATA4 showed superior protection, eliciting 100% protective efficacy against an intraperitoneal challenge of 40 × LD50 of abrine nih.govnih.gov. This suggests tATA4 (1-188) as a promising vaccine candidate nih.govnih.gov.
Another approach involves the development of chimeric proteins. A recombinant chimeric protein comprising amino acids 1–123 from the abrine A chain and amino acids 124–175 from Abrus precatorius agglutinin A chain has been proposed as a vaccine candidate researchgate.net. This chimera was designed to include the immunogenic region of the full-length protein and essential folding domains for inducing a neutralizing antibody response, also incorporating epitopes for known neutralizing antibodies like D6F10 and A7C4 researchgate.net. Active immunization with this chimeric protein protected all mice challenged with 45 × LD50 of abrine researchgate.net. Furthermore, passive transfer of antibodies raised against this chimera also rescued mice from lethal toxin doses, indicating its potential for both active and passive immunization strategies researchgate.net.
The recombinant abrine toxin B chain (rATB) subunit has also been investigated as a vaccine candidate nih.gov. Immunization with purified rATB in BALB/c mice induced a good immune response, with all immunized mice surviving a challenge of 5 × LD50 of abrine nih.gov. Passive transfer of sera from these immunized mice also provided protection in naive mice, and histological findings indicated reduced toxin-related tissue damage nih.govresearcher.life.
Table 2: Abrine Vaccine Candidates and Their Efficacy in Mouse Models
| Vaccine Candidate | Component(s) | Protective Efficacy (In Vivo) |
| tATA1 (1-126) | Truncated A chain | 80% protection against 5 × LD50 abrine nih.govnih.gov |
| tATA4 (1-188) | Truncated A chain | 100% protection against 40 × LD50 abrine nih.govnih.gov |
| Chimeric protein | Abrine A chain (1-123) + Abrus precatorius agglutinin A chain (124-175) | 100% protection against 45 × LD50 abrine researchgate.net |
| rATB | Recombinant B chain | 100% protection against 5 × LD50 abrine nih.gov |
Molecular Strategies for Mitigating Abrine's Ribosome-Inactivating Activity
Abrine's toxicity stems from its A chain's RNA N-glycosidase activity, which depurinates the 28S rRNA of the 60S ribosomal subunit, thereby arresting protein synthesis frontiersin.orgcdc.govmuhn.edu.cnnih.govmdpi.com. Molecular strategies to mitigate this activity primarily focus on inhibiting the A chain's enzymatic function or protecting the ribosomes from its action.
Research into neutralizing antibodies has provided insights into inhibiting the A chain. Antibodies like D6F10 and 10D8, which bind near or at the active site of the abrine A chain, effectively block its enzymatic activity, preventing ribosome inactivation and protein synthesis inhibition nih.govplos.org. This suggests that small molecule inhibitors designed to target the active site of the A chain could potentially serve as therapeutic agents plos.org.
Furthermore, understanding the precise molecular interactions between the abrine A chain and the ribosome is crucial for developing targeted inhibitors. The A chain specifically cleaves the N-glycosidic bond of adenine (B156593) at position 4324 on the 28S rat ribosomal RNA, which prevents ribosomes from binding to elongation factors 1/2, leading to cell death nih.govmdpi.com. Strategies could involve developing molecules that competitively bind to this specific adenine residue, or allosteric inhibitors that alter the A chain's conformation, rendering it inactive.
Studies involving active site mutants of the abrine A chain have further elucidated the link between protein synthesis inhibition and abrine-mediated apoptosis nih.gov. An active site mutant of abrine A-chain, exhibiting significantly lower protein synthesis inhibitory activity, also showed delayed activation of cellular apoptotic pathways, confirming that inhibition of protein synthesis is the primary trigger for abrine-induced apoptosis nih.gov. This reinforces the importance of targeting the ribosome-inactivating activity directly.
Understanding Cellular Resistance Mechanisms to Abrine Toxicity
Understanding how cells might resist abrine toxicity is critical for developing new countermeasures and identifying potential therapeutic targets. Cellular resistance can arise from various mechanisms, including altered toxin uptake, enhanced detoxification pathways, or robust repair mechanisms.
Studies have shown differential sensitivity to abrine toxicity across various human cell lines researchgate.netnih.gov. For instance, A549 (lung) cells were found to be highly sensitive to abrine, while Hep G2 (liver) cells exhibited lower sensitivity researchgate.netnih.gov. This variation in sensitivity has been linked to differences in cellular mechanisms, such as mitochondrial resistance and delayed generation of oxidative stress in Hep G2 cells compared to A549 cells nih.gov. Differences in Bcl2 protein levels, a key regulator of apoptosis, have also been implicated in variable cellular sensitivity to abrine nih.gov.
Research suggests that cellular defense mechanisms against toxins and pathogens involve a complex interplay of innate and adaptive immune responses ebsco.commsdmanuals.com. While abrine is a toxin and not an infectious agent, general cellular defense mechanisms, such as those involving phagocytic cells and the production of antimicrobial proteins, might play a role in mitigating its effects ebsco.commsdmanuals.com.
One study indicated that sequestration of the abrine A chain to the nucleus by the protein BASP1 increased the resistance of cells to abrine toxicity muhn.edu.cn. This suggests that cellular trafficking and compartmentalization of the toxin or its active components can influence resistance. Further research into such intracellular mechanisms, including how cells might repair depurinated ribosomes or degrade internalized abrine, could uncover novel targets for therapeutic intervention.
Table 3: Differential Cellular Sensitivity to Abrine
| Cell Line | Organ Origin | Sensitivity to Abrine | Proposed Resistance Mechanism |
| A549 | Lung | Most sensitive nih.gov | - |
| Hep G2 | Liver | Least sensitive nih.gov | Mitochondrial resistance, delayed oxidative stress, differences in Bcl2 levels nih.gov |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Abrine’s mechanism of action in cancer immunotherapy?
- Methodological Answer : Use in vitro hepatocellular carcinoma cell lines (e.g., HepG2) induced with IFN-γ to model immune checkpoint pathways. Assess IDO1, JAK1, and STAT1 protein expression via Western blot and immunofluorescence to validate Abrine’s inhibitory effects . For molecular interactions, employ Biacore SPR assays to measure binding kinetics (e.g., KD = 64.5 mM for Abrine-IDO1 binding) and CETSA to confirm target stabilization .
Q. How can researchers ensure reproducibility in Abrine’s chemical characterization?
- Methodological Answer : Follow standardized protocols for purity validation (e.g., HPLC-MS for quantification) and solubility testing (e.g., 1.85 mg/mL in water at pH 10 ). Provide detailed synthesis or extraction methods in supplementary materials, including CAS number (526-31-8) and storage conditions (-20°C for long-term stability) .
Q. What are the key considerations for designing dose-response studies with Abrine in preclinical models?
- Methodological Answer : Use interspecies dose conversion based on body surface area (e.g., mouse-to-rat conversion: 20 mg/kg in mice ≈ 10 mg/kg in rats using Km coefficients ). Include negative controls (e.g., untreated cells) and validate dose ranges via cytotoxicity assays (e.g., CCK-8 or MTT) to avoid off-target effects.
Advanced Research Questions
Q. How can contradictory data on Abrine’s dual roles in cancer progression be resolved?
- Methodological Answer : Conduct meta-analyses of transcriptomic datasets (e.g., BRCA patient data ) to identify context-dependent signaling pathways. For example, Abrine upregulates SORBS1 (tumor suppressor) while downregulating SDC1 (pro-metastatic marker) in breast cancer . Use siRNA knockdown or CRISPR-Cas9 to isolate pathway-specific effects and resolve contradictions.
Q. What multi-omics approaches are recommended to study Abrine’s epigenetic regulation?
- Methodological Answer : Integrate RNA-seq (to identify STAT1-dependent genes) with ChIP-seq (to map histone modifications) in IFN-γ-treated cells . Validate findings using methylated DNA immunoprecipitation (MeDIP) or ATAC-seq to assess chromatin accessibility changes induced by Abrine.
Q. How can researchers optimize in vivo models to evaluate Abrine’s immune-modulatory effects?
- Methodological Answer : Use syngeneic tumor models (e.g., Hepa1-6 in C57BL/6 mice) with PBMC co-cultures to simulate T-cell infiltration . Measure PD-L1 expression via flow cytometry and correlate with tumor growth inhibition. Include pharmacokinetic analyses (e.g., plasma half-life) using LC-MS/MS for Abrine quantification .
Q. What strategies mitigate variability in Abrine’s solubility across experimental conditions?
- Methodological Answer : Pre-test solvents (e.g., DMSO, PBS at varying pH) using dynamic light scattering (DLS) to assess aggregation. For in vivo studies, use nanoformulations (e.g., liposomes) to enhance bioavailability. Document solvent preparation details (e.g., sonication time, temperature) to ensure consistency .
Methodological Pitfalls and Solutions
Q. Why do some studies report inconsistent binding affinities between Abrine and IDO1?
- Critical Analysis : Variability arises from assay conditions (e.g., SPR vs. molecular docking). For docking, validate results with site-directed mutagenesis (e.g., SER167A or ARG343A in IDO1 ). For SPR, standardize buffer composition (e.g., HBS-EP pH 7.4) and flow rates to minimize nonspecific binding.
Q. How should researchers address Abrine’s acute toxicity in long-term studies?
- Solution : Use sublethal doses (e.g., 1–5 mg/kg in rodents) and monitor organ toxicity via histopathology (liver/kidney sections). Pair with biomarkers like plasma Kynurenine levels to confirm target engagement without overt toxicity .
Tables for Reference
Table 1 : Key Chemical Properties of Abrine
| Property | Value |
|---|---|
| Molecular Weight | 218.25 g/mol |
| Solubility (Water, 25°C) | 1.85 mg/mL (pH 10) |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Table 2 : Interspecies Dose Conversion for Abrine
| Species | Weight (kg) | Km Coefficient | Equivalent Dose (mg/kg) |
|---|---|---|---|
| Mouse | 0.02 | 3 | 20 |
| Rat | 0.15 | 6 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
